Introduction: The Strategic Value of a Bifunctional Scaffold
Introduction: The Strategic Value of a Bifunctional Scaffold
An In-depth Technical Guide to 4-Aminocyclohexanone Hydrochloride: Properties, Synthesis, and Applications
In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of molecular building blocks is paramount. 4-Aminocyclohexanone hydrochloride (CAS: 675112-40-0) emerges as a particularly valuable intermediate, offering a unique combination of a reactive ketone and a primary amine within a conformationally defined cyclohexane ring.[1] This bifunctional nature allows for orthogonal chemical modifications, enabling the construction of complex molecular architectures from a simple, commercially accessible starting point. The hydrochloride salt form enhances stability and improves handling characteristics, particularly aqueous solubility, making it a practical choice for various reaction conditions.[1]
This guide provides an in-depth exploration of the chemical properties, synthesis, spectral characteristics, reactivity, and applications of 4-aminocyclohexanone hydrochloride, designed for researchers and professionals in organic synthesis and medicinal chemistry.
Physicochemical and Structural Properties
4-Aminocyclohexanone hydrochloride is a white to off-white crystalline solid.[1] Its core structure consists of a cyclohexanone ring substituted with an amino group at the 4-position. The presence of the hydrochloride salt renders the amino group as an ammonium chloride, significantly influencing its physical properties.
| Property | Value | Source(s) |
| CAS Number | 675112-40-0 | [2] |
| Molecular Formula | C₆H₁₂ClNO | [2] |
| Molecular Weight | 149.62 g/mol | [2] |
| IUPAC Name | 4-aminocyclohexan-1-one;hydrochloride | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | ~205 °C (with decomposition) | [1] |
| Solubility | Soluble in water; limited solubility in non-polar organic solvents. | [1] |
| SMILES | C1CC(=O)CCC1N.Cl | [2] |
| InChI Key | NCURSEGKHJAUOX-UHFFFAOYSA-N | [2] |
Synthesis and Purification
While commercially available, understanding the synthesis of 4-aminocyclohexanone hydrochloride is crucial for process development and analogue synthesis. A common and logical laboratory-scale synthesis starts from the readily available trans-4-aminocyclohexanol, proceeding through a protection-oxidation-deprotection sequence. This strategy is essential because direct oxidation of 4-aminocyclohexanol is complicated by the reactivity of the amino group.
Overall Synthetic Workflow
Step 1: N-Protection of trans-4-Aminocyclohexanol
Causality: The primary amine must be protected to prevent side reactions during the subsequent oxidation of the hydroxyl group. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability in oxidative conditions and its clean removal under acidic conditions, which directly yields the desired hydrochloride salt.[3]
Protocol:
-
Suspend trans-4-aminocyclohexanol hydrochloride (1 equivalent) in dichloromethane (DCM).
-
Add a suitable non-nucleophilic base, such as triethylamine (2.2 equivalents), and stir until the suspension becomes a clear solution.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of the starting material.[4]
-
Upon completion, wash the reaction mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-trans-4-aminocyclohexanol, which is often pure enough for the next step.[4]
Step 2: Oxidation to N-Boc-4-aminocyclohexanone
Causality: A mild and selective oxidizing agent is required to convert the secondary alcohol to a ketone without affecting the Boc-protected amine. Dess-Martin Periodinane (DMP) is an excellent choice as it operates under neutral, room-temperature conditions with high efficiency and a simple workup.[5][6]
Protocol:
-
Dissolve N-Boc-trans-4-aminocyclohexanol (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add Dess-Martin Periodinane (1.2 equivalents) portion-wise at room temperature. The reaction is typically complete within 1-3 hours.[7]
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).
-
Stir vigorously until the layers become clear. Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
The crude product can be purified by flash chromatography on silica gel to yield pure N-Boc-4-aminocyclohexanone.[7]
Step 3: Acidic Deprotection to Yield 4-Aminocyclohexanone Hydrochloride
Causality: The Boc group is readily cleaved by strong acid. Using a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane provides the acid for deprotection and the chloride counter-ion, leading to the direct precipitation of the desired hydrochloride salt.[8]
Protocol:
-
Dissolve N-Boc-4-aminocyclohexanone (1 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Add a solution of 4M HCl in 1,4-dioxane (3-5 equivalents) at 0 °C.[9]
-
Allow the mixture to warm to room temperature and stir for 1-4 hours. A precipitate will typically form.
-
Monitor deprotection by TLC or LC-MS.
-
Upon completion, the product can be isolated by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to induce precipitation.[9]
-
Filter the solid and wash with cold diethyl ether to obtain the crude 4-aminocyclohexanone hydrochloride.
Step 4: Purification by Recrystallization
Causality: Recrystallization is an effective method for purifying crystalline solids. A solvent system is chosen in which the compound is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures. For amine hydrochlorides, a polar protic solvent (to dissolve) and a less polar anti-solvent (to induce precipitation) works well.
Protocol:
-
Place the crude 4-aminocyclohexanone hydrochloride in a flask.
-
Add a minimal amount of hot ethanol or isopropanol to just dissolve the solid.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, slowly add an anti-solvent such as acetone or diethyl ether until the solution becomes cloudy, indicating the onset of crystallization.
-
Allow the flask to stand undisturbed at room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
Spectral Analysis
Spectroscopic data is essential for the structural confirmation and purity assessment of the compound. While a publicly available, fully assigned spectrum is not readily found, the expected spectral features can be reliably predicted based on its functional groups and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Solvent: D₂O or DMSO-d₆
¹H NMR: The proton spectrum is expected to be complex due to the chair conformation of the cyclohexane ring, leading to distinct axial and equatorial protons.
| Chemical Shift (δ, ppm) | Multiplicity | Protons Assigned | Rationale |
|---|---|---|---|
| ~3.3 - 3.6 | Multiplet | 1H, CH-NH₃⁺ | Proton alpha to the ammonium group, deshielded. |
| ~2.5 - 2.8 | Multiplet | 4H, CH₂-C=O | Protons alpha to the ketone, deshielded by the carbonyl group. |
| ~2.0 - 2.3 | Multiplet | 4H, CH₂-CH-NH₃⁺ | Protons alpha to the CH-NH₃⁺ group. |
¹³C NMR:
| Chemical Shift (δ, ppm) | Carbon Assigned | Rationale |
|---|---|---|
| ~208 - 212 | C=O | Characteristic chemical shift for a cyclohexanone carbonyl carbon. |
| ~48 - 52 | C H-NH₃⁺ | Carbon atom attached to the ammonium group. |
| ~38 - 42 | C H₂-C=O | Carbon atoms alpha to the ketone. |
| ~28 - 32 | C H₂-CH-NH₃⁺ | Carbon atoms beta to the ketone. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides clear evidence of the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| ~3200 - 2800 (broad) | N-H Stretch | -NH₃⁺ | The broad, strong absorption is characteristic of an ammonium salt.[10] |
| ~2950 - 2850 | C-H Stretch | Alkane C-H | Standard aliphatic C-H stretches from the cyclohexane ring.[11] |
| ~1715 - 1725 | C=O Stretch | Ketone | Strong, sharp absorption typical for a six-membered ring ketone.[10] |
| ~1600 - 1500 | N-H Bend | -NH₃⁺ | Asymmetric and symmetric bending modes of the ammonium group. |
| ~1200 - 1100 | C-N Stretch | C-N | Characteristic stretching vibration for the carbon-nitrogen bond. |
Mass Spectrometry (MS)
-
Method: Electrospray Ionization (ESI+)
-
Expected Ion: [M+H]⁺ for the free base (C₆H₁₁NO)
-
m/z: 114.09
-
Exact Mass (Free Base): 113.0841 g/mol [12]
Chemical Reactivity and Synthetic Utility
The synthetic power of 4-aminocyclohexanone hydrochloride lies in its ability to undergo selective reactions at either the amine or the ketone. The amine is typically protected or reacted first, followed by modification of the ketone.
A. N-Acylation
The primary amine can be readily acylated to form amides, a common transformation in drug synthesis to introduce new substituents or modulate physicochemical properties.
Protocol: Reductive Amination with an Aldehyde Causality: For this reaction, the free amine form of 4-aminocyclohexanone is required. The hydrochloride salt must first be neutralized. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the preferred reducing agent as it is mild, tolerant of slightly acidic conditions, and selectively reduces the intermediate iminium ion over the starting ketone. [13][14]1. First, prepare the free base of 4-aminocyclohexanone by partitioning the hydrochloride salt between a base (e.g., 1M NaOH) and an organic solvent (e.g., DCM), followed by drying and evaporation of the organic layer. 2. Dissolve the resulting 4-aminocyclohexanone free base (1 equivalent) and the desired aldehyde (e.g., benzaldehyde, 1 equivalent) in an anhydrous solvent like dichloroethane (DCE). 3. Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise. 4. Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS. [14]5. Quench the reaction by the slow addition of saturated aqueous NaHCO₃. 6. Separate the layers and extract the aqueous phase with the reaction solvent. 7. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Applications in Drug Development
The 4-aminocyclohexanone scaffold is a "privileged" structure in medicinal chemistry. Its rigid, three-dimensional nature allows for precise orientation of functional groups into the binding pockets of biological targets, often leading to improved potency and selectivity compared to more flexible acyclic linkers.
-
Janus Kinase (JAK) Inhibitors: The Janus kinases are a family of enzymes crucial to cytokine signaling pathways that regulate immune and inflammatory responses. [15]Small molecule inhibitors of JAKs have been successfully developed for treating autoimmune diseases like rheumatoid arthritis. Many of these inhibitors utilize cyclic amine scaffolds to properly orient pharmacophores that interact with the ATP-binding site of the kinase. [16][17]The 4-aminocyclohexanone framework provides an ideal starting point for synthesizing such scaffolds.
-
Anti-Tuberculosis Agents: The compound has been specifically identified as a key intermediate in the synthesis of ring-substituted 1H-imidazole-4-carboxylic acid derivatives, which have shown activity as a new class of anti-tuberculosis agents. [18]
Safety and Handling
4-Aminocyclohexanone hydrochloride is an irritant and should be handled with appropriate personal protective equipment (PPE).
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |
| STOT - Single Exposure | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |
Data compiled from PubChem and commercial supplier information. [2]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is hygroscopic and should be protected from moisture. Storage under an inert atmosphere is recommended for long-term stability.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
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